molecular formula C25H29N3O6S B2577355 N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide CAS No. 1207024-96-1

N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide

Cat. No.: B2577355
CAS No.: 1207024-96-1
M. Wt: 499.58
InChI Key: FNOWANYEHGZHKR-UHFFFAOYSA-N
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Description

N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide (CAS 1207024-96-1) is a complex small molecule with a molecular formula of C25H29N3O6S and a molecular weight of 499.6 g/mol . This compound features a unique benzofuran-oxadiazole hybrid structure, which is rationally designed to combine advantageous pharmacophoric properties . The presence of the sulfonamide group is a key structural feature that confers high metabolic stability and improved bioavailability, making the compound a promising candidate for investigative pharmacology . Furthermore, the oxadiazole nucleus contributes significant structural rigidity and facilitates interactions with hydrophobic binding sites on enzymes or receptors . The compound's alkyl substituents (butyl and ethyl groups) are strategically included to modulate lipophilicity and membrane permeability, thereby optimizing the overall pharmacokinetic profile for enhanced target engagement . This derivative shows potential application as a selective modulator for specific enzymatic or receptor targets and is offered for research purposes to explore novel therapeutic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-6-8-13-28(7-2)35(29,30)18-10-12-20-19(15-18)16(3)23(33-20)25-26-24(27-34-25)17-9-11-21(31-4)22(14-17)32-5/h9-12,14-15H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOWANYEHGZHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives. Compounds in this class have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a synthesis of available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N3O6S, with a molecular weight of 499.58 g/mol. The presence of the oxadiazole ring and various functional groups contributes to its unique chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring may facilitate binding to enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, the methoxyphenyl group can enhance interactions with biological targets, suggesting a multifaceted mechanism of action that warrants further investigation .

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In studies involving human leukemia (CEM) and breast adenocarcinoma (MCF-7) cell lines, compounds with similar structures demonstrated IC50 values in the sub-micromolar range .
CompoundCell LineIC50 (µM)
Similar Compound AMCF-70.12 - 2.78
Similar Compound BCEM< 1.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity has been suggested through its ability to inhibit specific enzymes involved in inflammatory pathways. This is particularly relevant for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of oxadiazole derivatives:

  • Study on Anticancer Activity : A derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry assays revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through activation of apoptotic pathways involving p53 and caspase activation .

Scientific Research Applications

Chemistry

N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules and materials. The compound can be utilized in various synthetic pathways to create derivatives with tailored properties.

Biology

Research has indicated that compounds containing oxadiazole rings often exhibit significant biological activities, such as:

  • Antimicrobial properties : The sulfonamide component is traditionally associated with antibacterial effects.
  • Anticancer potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets .

The specific biological activities of this compound are still under investigation but are anticipated to align with these general trends due to its structural features .

Medicine

The compound is being studied for its therapeutic potential. Its unique structure suggests it could serve as a lead compound for drug development targeting various diseases. The mechanism of action is likely linked to its interaction with specific enzymes and cellular pathways, which may modulate biological functions or inhibit disease progression .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of similar oxadiazole-containing compounds demonstrated their ability to inhibit cancer cell proliferation. The research highlighted the importance of the oxadiazole ring in enhancing anticancer activity through apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency, suggesting that this compound could be a candidate for further development .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyPotential antimicrobial and anticancer properties
MedicineLead compound for drug development

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula (if available) Notable Differences vs. Target Compound Potential Implications
Target Compound Benzofuran + oxadiazole + 3,4-dimethoxyphenyl + N-butyl/N-ethyl sulfonamide Not explicitly provided Balanced lipophilicity and metabolic stability due to oxadiazole and dimethoxy groups
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide Oxadiazole + 3-fluorophenyl + tert-butyl sulfonamide Not provided Fluorine substituent (electron-withdrawing) vs. dimethoxy Reduced electron density; altered receptor binding or pharmacokinetics
N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dihydropyrazole + 2-methylphenyl + isobutyryl + methanesulfonamide Not provided Pyrazole core (vs. oxadiazole) + smaller sulfonamide Lower metabolic stability; potential for faster clearance
N-[2-n-butyl-3-[4-[3(-di-n-butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-N'-ethoxycarbonyl-meth... Benzofuran + di-n-butylamino propoxy + ethoxycarbonyl sulfonamide Not provided Bulky di-n-butylamino group + ethoxycarbonyl Enhanced solubility but possible steric hindrance in target binding
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine Oxadiazole + methylsulfonylphenyl + amine (no benzofuran or sulfonamide) Not provided Amine terminus (vs. sulfonamide) + no benzofuran Reduced hydrogen-bonding capacity; altered target selectivity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide Benzofuran + acetyl/benzoyl + trimethylbenzene sulfonamide C27H25NO5S (475.56 g/mol) Aromatic sulfonamide (trimethylbenzene) vs. alkyl chains Higher molecular weight; increased lipophilicity

Key Findings:

N-butyl/N-ethyl sulfonamide substituents may offer a balance between solubility and membrane permeability, unlike the bulky di-n-butylamino group in , which could hinder target engagement.

Heterocyclic Core Variations :

  • The 1,2,4-oxadiazole in the target compound is more metabolically stable than the dihydropyrazole in , which is prone to oxidation .
  • Compounds lacking a benzofuran core (e.g., ) may exhibit reduced membrane permeability due to lower lipophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with coupling 3,4-dimethoxyphenylcarboxylic acid with hydroxylamine to form the hydroxamic acid intermediate. React this with cyanuric chloride to construct the 1,2,4-oxadiazole ring .
  • Step 2 : Introduce the benzofuran-sulfonamide moiety via nucleophilic substitution using N-butyl-N-ethylamine under anhydrous conditions (e.g., DMF, 80°C, 24h) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Validate purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., as in triazolone analogs ).
  • Spectroscopic Validation :
  • ¹H/¹³C NMR : Assign peaks for oxadiazole (δ 8.1–8.3 ppm), methoxy groups (δ 3.8–3.9 ppm), and sulfonamide (δ 2.6–2.8 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

Q. What preliminary assays are recommended to assess this compound’s biological activity?

  • Screening Strategy :

  • In vitro : Test inhibition of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 1–100 µM .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Experimental Design :

  • Variations : Synthesize analogs with substituent modifications (e.g., replacing 3,4-dimethoxyphenyl with 4-bromo-3-methylphenyl or altering the sulfonamide alkyl chain ).
  • Assays : Compare potency in enzyme inhibition (e.g., IC₅₀ shifts) and ADMET properties (e.g., metabolic stability in liver microsomes).
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on oxadiazole ring reactivity .

Q. What strategies address poor pharmacokinetic performance (e.g., low oral bioavailability)?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
  • Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
  • Metabolic Studies : Use LC-MS to identify major Phase I metabolites in rat liver microsomes and adjust substituents to block oxidative hotspots .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Troubleshooting Framework :

  • Standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) to eliminate protocol variability .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems .
  • Meta-Analysis : Compare datasets with tools like Forest plots to identify outliers or concentration-dependent effects .

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